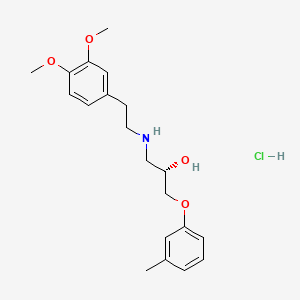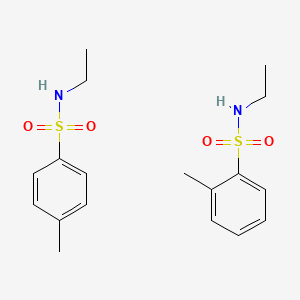
POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE): is a polymeric compound that serves as a solid hydrogen fluoride equivalent reagent. It is known for its utility in various fluorination reactions due to its convenient handling and work-up . The compound is composed of poly(4-vinylpyridine) units complexed with hydrogen fluoride, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) is synthesized by reacting poly(4-vinylpyridine) with hydrogen fluoride. The resulting polymer contains 35-60% hydrogen fluoride by weight . The preparation involves the careful addition of hydrogen fluoride to the polymer under controlled conditions to ensure the desired composition and properties.
Industrial Production Methods: The industrial production of POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle hydrogen fluoride safely and efficiently. The polymer is produced in batches, with strict quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions: POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) undergoes various types of reactions, primarily fluorination reactions. These include:
Hydrofluorination: Addition of hydrogen fluoride to alkenes and alkynes.
Bromofluorination: Addition of both bromine and fluorine to alkenes and alkynes.
Fluorination of Alcohols: Conversion of alcohols to alkyl fluorides.
Common Reagents and Conditions: The common reagents used in these reactions include alkenes, alkynes, and alcohols. The reactions are typically carried out under mild conditions, making the process efficient and convenient .
Major Products: The major products formed from these reactions are alkyl fluorides, which are valuable intermediates in organic synthesis and pharmaceuticals .
Applications De Recherche Scientifique
POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism by which POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) exerts its effects involves the transfer of hydrogen fluoride to the substrate. The polymeric structure facilitates the controlled release of hydrogen fluoride, allowing for selective fluorination reactions. The molecular targets include alkenes, alkynes, and alcohols, which undergo fluorination to form the desired products .
Comparaison Avec Des Composés Similaires
Poly(vinylidene fluoride): Another fluorinated polymer used in various applications.
Hydrogen fluoride pyridine: A liquid reagent used for similar fluorination reactions.
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate: A polymeric acidic catalyst used in organic synthesis.
Uniqueness: POLY-4-VINYLPYRIDINIUM POLY(HYDROGEN FLUORIDE) is unique due to its solid-state form, which offers advantages in handling and work-up compared to liquid hydrogen fluoride reagents. Its ability to act as a convenient source of hydrogen fluoride for various fluorination reactions makes it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
130495-33-9 |
|---|---|
Formule moléculaire |
C21H24F3N3X2 |
Poids moléculaire |
375.43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)


![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

